2-(6-Bromopyridin-2-YL)acetic acid hydrochloride
Description
Overview of Halogenated Pyridine (B92270) Building Blocks
The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines, particularly bromopyridines, are highly valued as versatile building blocks in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. um.edu.my The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. chemicalbook.com The position of the halogen atom on the pyridine ring also influences its reactivity, allowing for regioselective functionalization.
Specific Context of 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride within this Class
Within the broad class of halogenated pyridine derivatives, this compound holds a specific and important position. This compound synergistically combines the key features of a 2-bromopyridine (B144113), a synthetically valuable moiety for cross-coupling reactions, with a 2-pyridylacetic acid functionality. The acetic acid side chain offers a readily modifiable handle for further synthetic transformations, such as amidation or esterification, allowing for the introduction of diverse functional groups. The hydrochloride salt form of this compound often enhances its stability and solubility in certain solvents, facilitating its use in various synthetic applications. wikipedia.org This unique combination of reactive sites makes it a highly sought-after intermediate for the synthesis of targeted molecules with potential applications in various fields of chemical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRVBPKOWAXSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697147 | |
| Record name | (6-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260674-83-6 | |
| Record name | (6-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 6 Bromopyridin 2 Yl Acetic Acid Hydrochloride
Direct Synthetic Routes to 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride
Direct synthetic methods aim to construct the target molecule in a highly convergent manner, often by forming the key carbon-bromine bond on a pre-existing pyridylacetic acid framework or by assembling the core structure through multi-component strategies.
Bromination Strategies for Pyridylacetic Acid Precursors
The direct bromination of pyridine (B92270) rings presents a significant challenge in synthetic chemistry due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. youtube.com Electrophilic halogenation of unsubstituted pyridine, if it occurs, typically requires harsh conditions and often results in a mixture of products with low yields. youtube.com The nitrogen atom in the pyridine ring is the most likely site of initial attack by electrophiles, forming a pyridinium (B92312) salt that further deactivates the ring. youtube.com
To achieve regioselective C-H halogenation, particularly at the 3-position (meta to the nitrogen), innovative strategies have been developed. One such approach involves a temporary ring-opening of the pyridine to form a more reactive acyclic intermediate, such as a Zincke imine. chemrxiv.orgnih.gov This strategy transforms the electron-deficient heterocycle into a series of polarized alkenes that can undergo facile and highly regioselective halogenation with reagents like N-bromosuccinimide (NBS) under mild conditions. chemrxiv.orgnih.gov Following halogenation, a ring-closing step regenerates the pyridine ring, now bearing a bromine atom at the desired position. chemrxiv.org While this method is powerful for 3-halogenation, adapting it for the 6-position of a 2-substituted pyridylacetic acid would require a specifically substituted precursor.
Alternative approaches for the bromination of aromatic compounds, which could be adapted for pyridine derivatives, include using vanadium pentoxide to promote bromination with tetrabutylammonium (B224687) bromide and hydrogen peroxide, or employing Oxone® and ammonium (B1175870) bromide in a catalyst-free reaction. organic-chemistry.org These methods offer milder conditions and potentially higher selectivity. organic-chemistry.org
Multi-Component Reaction Approaches for Pyridylacetic Acid Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, have become a cornerstone of efficient and green organic synthesis. bohrium.com These reactions are highly atom-efficient and can rapidly generate molecular diversity. bohrium.com
A notable three-component synthesis for substituted pyridylacetic acid derivatives has been developed, which could be adapted to produce the bromo-substituted target molecule. nih.govresearchgate.netresearchgate.net This approach utilizes the dual reactivity of Meldrum's acid derivatives. nih.govresearchgate.net The process begins with the nucleophilic substitution of an activated pyridine-N-oxide by a Meldrum's acid derivative. nih.gov The resulting intermediate then acts as an electrophile, undergoing ring-opening and decarboxylation upon reaction with a range of nucleophiles to yield the desired pyridylacetic acid derivative. nih.govresearchgate.netresearchgate.net By starting with a 6-bromopyridine-N-oxide, this method could potentially provide a direct route to the target compound. MCRs are valued for their methodological simplicity and their ability to construct complex heterocyclic systems in a single pot. bohrium.com
| Reaction Type | Starting Materials | Key Features | Potential for Target Compound |
| Three-Component Reaction | Pyridine-N-oxide, Meldrum's acid derivative, Nucleophile | Dual reactivity of Meldrum's acid, Ring-opening/decarboxylation cascade | High, by using 6-bromopyridine-N-oxide as the starting material. |
Indirect Synthetic Pathways Involving Precursor Functionalization
Indirect routes rely on the strategic modification of pre-functionalized pyridine rings. These multi-step sequences often provide better control over regioselectivity compared to direct C-H functionalization.
Transformation of Other Halogenated Pyridine Intermediates
A common and effective indirect pathway begins with a readily available, symmetrically substituted precursor like 2,6-dibromopyridine (B144722). The differential reactivity of the two bromine atoms allows for selective functionalization.
One established method involves a metal-halogen exchange reaction. For instance, 2,6-dibromopyridine can undergo a mono-lithiation at one of the bromo positions using an organolithium reagent like n-butyllithium. mdpi.com The resulting 2-bromo-6-lithiopyridine is a potent nucleophile that can react with an appropriate electrophile to introduce the acetic acid side chain or a precursor to it. mdpi.com For example, reaction with paraformaldehyde would yield 2-bromo-6-hydroxymethylpyridine. mdpi.com This alcohol can then be converted to a chloromethyl group using reagents like thionyl chloride or cyanuric chloride, followed by a cyanation reaction and subsequent hydrolysis to afford the desired 2-(6-Bromopyridin-2-YL)acetic acid. mdpi.com
Another approach involves nucleophilic aromatic substitution (SNAr) on 2,6-dibromopyridine. By carefully controlling reaction conditions and using specific nucleophiles, one bromine atom can be displaced while the other remains intact. For example, reacting 2,6-dibromopyridine with primary amines under high heat and pressure can lead to monosubstitution, yielding 2-bromo-6-alkylaminopyridines. georgiasouthern.edu A similar strategy could be envisioned using a nucleophile that introduces the acetic acid moiety or a synthon thereof.
| Precursor | Key Transformation | Reagents | Intermediate Product |
| 2,6-Dibromopyridine | Metal-Halogen Exchange | n-Butyllithium, Paraformaldehyde | 2-Bromo-6-hydroxymethylpyridine |
| 2,6-Dibromopyridine | Nucleophilic Aromatic Substitution | Alkylamines | 2-Bromo-6-alkylaminopyridine |
Derivatization of Pyridyl N-Oxides and Subsequent Transformations
The oxidation of the pyridine nitrogen to an N-oxide is a classic strategy to alter the reactivity of the pyridine ring. wikipedia.org The N-oxide group is electron-donating through resonance and electron-withdrawing inductively, which activates the C2 and C4 positions for both nucleophilic and electrophilic attack. wikipedia.org A variety of oxidizing agents can be used for this transformation, including peroxy acids (like peroxybenzoic acid), or greener alternatives such as hydrogen peroxide with a catalyst or sodium percarbonate. wikipedia.orgorganic-chemistry.orggoogle.com
Once the N-oxide is formed, it can facilitate the introduction of substituents. For example, treatment of a pyridine-N-oxide with phosphorus oxychloride can introduce a chlorine atom at the 2- and 4-positions. wikipedia.org More relevant to pyridylacetic acid synthesis, the activation of pyridine-N-oxides allows for heteroarylation with a broad range of active methylene (B1212753) nucleophiles. nih.gov As mentioned in the multi-component reaction section, this is the first step in a powerful sequence for creating pyridylacetic acid derivatives. nih.govresearchgate.netresearchgate.net After the desired side chain has been introduced, the N-oxide can be readily removed (deoxygenated) using reducing agents like zinc dust to regenerate the pyridine. wikipedia.org This sequence allows for functionalization that might be difficult to achieve on the parent pyridine.
Emerging and Sustainable Synthesis Techniques
The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of pyridine derivatives, this includes the use of safer and more environmentally benign reagents and solvents, as well as the development of more efficient processes.
The use of hydrogen peroxide as an oxidant, often in conjunction with catalysts like titanium silicalite (TS-1) in flow reactors, represents a greener approach for the synthesis of pyridine-N-oxides, which are key intermediates. organic-chemistry.org Flow processes offer advantages in terms of safety, efficiency, and scalability compared to traditional batch reactors. organic-chemistry.org
Multi-component reactions (MCRs), as discussed earlier, are inherently sustainable as they reduce the number of synthetic steps, minimize waste generation, and often proceed with high atom economy. bohrium.com The development of novel MCRs for pyridine synthesis is an active area of research. bohrium.comrsc.org
Furthermore, catalytic C-H activation and functionalization are at the forefront of modern synthetic chemistry. Rhodium(III)-catalyzed ortho-bromination of aromatic compounds represents a powerful method that could potentially be applied to pyridine precursors, offering a more direct and atom-economical route compared to classical methods. organic-chemistry.org While challenges remain in applying these methods to electron-deficient heterocycles like pyridine, ongoing research aims to expand their scope and utility.
Green Chemistry Principles in Pyridylacetic Acid Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The application of these principles to the synthesis of pyridylacetic acid derivatives can lead to more sustainable and environmentally benign manufacturing processes. nih.govunibo.it Key green chemistry principles applicable to the synthesis of this compound include the use of safer solvents, energy efficiency, and maximizing atom economy. acs.orgatiner.gr
One of the primary considerations in green synthesis is the choice of solvent. Traditional organic solvents are often volatile, flammable, and toxic. unibo.it The substitution of these with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis. For instance, the Guareschi–Thorpe synthesis of pyridines has been successfully adapted to an aqueous medium using ammonium carbonate, which serves as both a catalyst and a nitrogen source. researchgate.net Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, thereby reducing energy consumption. nih.gov This method has been effectively used for the synthesis of various pyridine derivatives. nih.gov
The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also crucial. acs.org Designing synthetic routes that proceed via catalytic rather than stoichiometric reactions can significantly improve atom economy. For example, the iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green pathway to substituted pyridines. rsc.org
| Green Chemistry Principle | Application in Pyridylacetic Acid Synthesis | Potential Benefits |
| Safer Solvents | Replacement of volatile organic solvents with water or other green alternatives. unibo.itresearchgate.net | Reduced toxicity, improved safety, and lower environmental impact. |
| Energy Efficiency | Use of microwave irradiation to accelerate reactions. nih.gov | Shorter reaction times, reduced energy consumption, and potentially higher yields. |
| Atom Economy | Designing syntheses that maximize the incorporation of starting materials into the final product, for example, through catalytic reactions. acs.orgrsc.org | Minimized waste generation and more efficient use of resources. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where feasible. atiner.gr | Reduced reliance on depleting fossil fuels and a more sustainable chemical industry. |
Flow Chemistry and Automated Synthesis Applications
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful tool in modern chemical synthesis. atomfair.com This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scaling-up. nih.govacs.org The integration of flow chemistry with automation allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. researchgate.netsyrris.com
In the context of synthesizing this compound, a multi-step synthesis could be "telescoped" in a flow system, where the output of one reactor is directly fed into the next without the need for intermediate isolation and purification. mdpi.com This approach can significantly reduce reaction times and waste generation. For example, a continuous-flow process could be envisioned where a di-substituted pyridine is first synthesized in one reactor module, followed by functional group manipulations in subsequent modules to introduce the acetic acid side chain.
Automated flow chemistry platforms can be programmed to systematically vary parameters such as temperature, pressure, residence time, and reagent stoichiometry to rapidly identify the optimal conditions for each step of the synthesis. beilstein-journals.org This is particularly advantageous for complex multi-step syntheses. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process by simplifying purification and allowing for catalyst recycling. mdpi.com
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited scalability, often requiring re-optimization for larger scales. | Easily scalable by running the system for a longer duration. nih.gov |
| Heat and Mass Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient due to the high surface-area-to-volume ratio in microreactors. atomfair.com |
| Safety | Handling of hazardous intermediates and exothermic reactions can be risky at a large scale. | Improved safety as only small volumes of reactants are present at any given time. acs.org |
| Automation | Automation can be complex to implement for multi-step syntheses. | Readily amenable to automation for process optimization and library synthesis. researchgate.netsyrris.com |
| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. nih.gov |
Control of Regioselectivity and Stereoselectivity in Synthesis
The synthesis of a specifically substituted pyridine like this compound requires precise control over the placement of substituents on the pyridine ring, a concept known as regioselectivity. The inherent electronic properties of the pyridine ring can make direct, selective functionalization challenging. researchgate.net Therefore, synthetic strategies often rely on the use of pre-functionalized starting materials or directing groups to achieve the desired substitution pattern.
For a 2,6-disubstituted pyridine, a common approach is to start with a pre-existing 2,6-disubstituted pyridine precursor, such as 2,6-lutidine (2,6-dimethylpyridine), and then modify the methyl groups. Alternatively, a pyridine ring can be constructed through a cyclization reaction where the regiochemistry is controlled by the nature of the starting materials. The Hantzsch pyridine synthesis and the Guareschi-Thorpe synthesis are classic examples of such cyclization strategies. researchgate.net More modern methods, such as transition-metal-catalyzed cross-coupling reactions, offer powerful tools for the regioselective introduction of substituents onto a pre-formed pyridine ring. rsc.org For instance, a dihalopyridine could be selectively functionalized at one position via a Suzuki or Negishi coupling, leaving the other halogen available for subsequent transformation.
The addition of Grignard reagents to pyridine N-oxides provides a highly regioselective method for the synthesis of 2-substituted pyridines. rsc.org This approach is often compatible with a range of functional groups. By choosing an appropriately substituted pyridine N-oxide, this method could be adapted for the synthesis of precursors to 2-(6-Bromopyridin-2-YL)acetic acid. A three-component synthesis of substituted pyridylacetic acid derivatives has also been reported, centering on the dual reactivity of Meldrum's acid derivatives. acs.orgresearchgate.net
Stereoselectivity, the preferential formation of one stereoisomer over another, is not a primary concern for the final product this compound as it is an achiral molecule. However, stereoselectivity could become a critical consideration if chiral precursors or catalysts were used in alternative synthetic routes that might introduce stereocenters, which are later removed. For instance, if an asymmetric catalyst were used to introduce a chiral side chain that is subsequently modified to the achiral acetic acid group, the initial stereocontrol would be a key aspect of that particular synthetic strategy. In some cases, the regioselectivity of a reaction can be influenced by steric factors, which relates to the three-dimensional arrangement of atoms and groups within a molecule. nih.gov
Reaction Mechanisms and Reactivity of 2 6 Bromopyridin 2 Yl Acetic Acid Hydrochloride
Mechanistic Investigations of C-Br Bond Transformations
The carbon-bromine bond at the 6-position of the pyridine (B92270) ring is a primary site of reactivity, enabling a variety of synthetic transformations. These reactions are crucial for the structural modification and elaboration of the molecule.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) on the pyridine ring of 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride is a key transformation. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates attack by nucleophiles. The presence of the bromine atom at the 6-position (para to the nitrogen) provides a suitable leaving group for this reaction.
The mechanism of SNAr reactions on 2-halopyridines is influenced by the nature of the incoming nucleophile. For instance, with "soft" nucleophiles like thiols, the rate-determining step is often the departure of the leaving group. In this case, the reactivity order follows the strength of the carbon-halogen bond, with iodide being the most reactive, followed by bromide, chloride, and fluoride. Conversely, with "hard" oxygen-based nucleophiles, the initial attack of the nucleophile is typically the rate-limiting step, and the reactivity order is often reversed (F > Cl > Br > I), driven by the electronegativity of the halogen. sci-hub.se
The general mechanism proceeds through a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom. In the subsequent step, the leaving group (bromide) is expelled, and the aromaticity of the pyridine ring is restored.
Recent studies have also highlighted the exceptional reactivity of 2-halopyridinium ketene (B1206846) hemiaminals towards SNAr reactions, which can proceed even at room temperature. chemrxiv.org While direct studies on this compound are limited, the principles governing the SNAr of 2-bromopyridines provide a strong predictive framework for its reactivity with various nucleophiles.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The bromine atom in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. For the coupling of 2-pyridyl nucleophiles, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have been found to be highly effective. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The catalytic cycle is believed to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. This reaction is instrumental in the synthesis of arylalkynes.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.org This method provides a powerful tool for the synthesis of substituted aminopyridines. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, offering an expedient route to a variety of secondary and tertiary aminopyridines. nih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on 2-Bromopyridine (B144113) Derivatives
| Reaction Type | 2-Bromopyridine Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 2-Phenylpyridine | 95 |
| Sonogashira | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 2-(Phenylethynyl)pyridine | 88 |
| Buchwald-Hartwig | 2-Bromopyridine | Morpholine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 4-(Pyridin-2-yl)morpholine | 92 |
Reactivity of the Acetic Acid Side Chain
The acetic acid moiety of this compound presents a second reactive center within the molecule, allowing for a range of chemical modifications.
Decarboxylation Reactions and Functionalization Pathways
The decarboxylation of pyridylacetic acids is a known transformation, and the position of the acetic acid group on the pyridine ring significantly influences the reaction rate. For 2-pyridylacetic acids, the reaction is thought to proceed through a zwitterionic intermediate, which facilitates the loss of carbon dioxide. rsc.org The proximity of the carboxylic acid to the ring nitrogen can lead to intramolecular interactions that stabilize the transition state for decarboxylation.
Upon decarboxylation, a reactive intermediate is formed which can be trapped by various electrophiles, leading to new functionalized pyridine derivatives. This provides a pathway to introduce new substituents at the 2-position of the pyridine ring, effectively using the acetic acid group as a transient functional group.
Condensation and Esterification Reactions
The carboxylic acid group of this compound can readily undergo condensation and esterification reactions.
Condensation Reactions: In the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), and often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), the carboxylic acid can be activated to form an amide bond with a primary or secondary amine. nih.gov This reaction is a cornerstone of peptide synthesis and is widely used to create amide libraries for drug discovery. A convenient protocol for amide bond formation with electron-deficient anilines has been described using EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt. nih.gov
Esterification Reactions: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an alcohol. Direct esterification of phenols with carboxylic acids can be achieved at elevated temperatures in the presence of a strong acid catalyst. google.com
Transformations Involving the Alpha-Carbon of the Acetic Acid Moiety
The alpha-carbon of the acetic acid side chain, being adjacent to the carbonyl group, is activated and can participate in various chemical transformations.
Alpha-Halogenation: The alpha-position of the carboxylic acid can be halogenated, most commonly brominated, via the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orglibretexts.org This reaction involves the treatment of the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes and reacts with bromine at the alpha-position. The resulting α-bromo acyl bromide can then be hydrolyzed to the α-bromo carboxylic acid.
Enolate Formation and Alkylation: The ester derivative of 2-(6-Bromopyridin-2-YL)acetic acid can be deprotonated at the alpha-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an enolate. libretexts.org This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an SN2 reaction to introduce a new alkyl group at the alpha-position. libretexts.orgyoutube.com This allows for the elaboration of the acetic acid side chain, providing access to a wide range of substituted pyridine derivatives.
Table 2: Potential Transformations of the Acetic Acid Side Chain
| Reaction Type | Substrate Derivative | Reagents | Product Type |
| Amide Condensation | 2-(6-Bromopyridin-2-YL)acetic acid | Aniline, EDC, HOBt | N-Phenyl-2-(6-bromopyridin-2-yl)acetamide |
| Esterification | 2-(6-Bromopyridin-2-YL)acetic acid | Methanol, H₂SO₄ | Methyl 2-(6-bromopyridin-2-yl)acetate |
| Alpha-Bromination (HVZ) | 2-(6-Bromopyridin-2-YL)acetic acid | Br₂, PBr₃ | 2-Bromo-2-(6-bromopyridin-2-yl)acetic acid |
| Alpha-Alkylation | Methyl 2-(6-bromopyridin-2-yl)acetate | 1. LDA; 2. Methyl iodide | Methyl 2-(6-bromopyridin-2-yl)propanoate |
Protonation and Salt Formation Dynamics
The formation of this compound is a classic acid-base reaction, the dynamics of which are governed by the relative basicity of the nitrogen atom in the pyridine ring and the acidity of the carboxylic acid group, as well as the influence of the strong acid, hydrochloric acid (HCl). The protonation equilibrium dictates the structure and properties of the resulting salt.
The molecule of 2-(6-bromopyridin-2-yl)acetic acid possesses two primary sites susceptible to protonation: the nitrogen atom of the pyridine ring and the carboxylate group. However, the pyridine nitrogen is significantly more basic than the carboxylate oxygen. The lone pair of electrons on the pyridine nitrogen is readily available to accept a proton.
The presence of a bromine atom at the 6-position of the pyridine ring exerts an electron-withdrawing inductive effect. This effect reduces the electron density on the pyridine ring, thereby decreasing the basicity of the nitrogen atom compared to unsubstituted pyridine. Despite this reduction in basicity, the pyridine nitrogen remains the most favorable site for protonation by a strong acid like HCl.
C₇H₆BrNO₂ + HCl → [C₇H₇BrNO₂H]⁺Cl⁻
The carboxylic acid group, being a weak acid itself, is largely un-ionized in the presence of a strong acid like HCl. The equilibrium lies far towards the protonated pyridinium (B92312) form. The stability of the resulting salt is attributed to the electrostatic attraction between the positively charged pyridinium ion and the negatively charged chloride ion.
To illustrate the relative basicity and acidity of the functional groups involved, the following table presents typical pKa values for related compounds. The pKa of a conjugate acid (in the case of pyridine) is a measure of the basicity of the corresponding base. A lower pKa of the conjugate acid corresponds to a weaker base.
| Compound | Functional Group | pKa Value | Comment |
|---|---|---|---|
| Pyridine (Conjugate Acid) | Pyridine Nitrogen | ~5.2 | Reference for basicity of the pyridine ring. |
| 6-Bromopyridine (Conjugate Acid) | Pyridine Nitrogen | ~2.6 | Electron-withdrawing bromine reduces basicity. |
| Acetic Acid | Carboxylic Acid | ~4.76 | Reference for acidity of the carboxylic acid group. |
| 2-(Pyridin-2-yl)acetic acid (Conjugate Acid of Pyridine N) | Pyridine Nitrogen | ~5.5 | The acetic acid group has a minor effect on the basicity of the nitrogen. |
The data in the table highlights that even with the electron-withdrawing bromo substituent, the pyridine nitrogen in 2-(6-bromopyridin-2-yl)acetic acid remains a sufficiently basic site for protonation by hydrochloric acid, leading to the stable hydrochloride salt.
Advanced Spectroscopic and Structural Characterization Techniques for 2 6 Bromopyridin 2 Yl Acetic Acid Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
1H and 13C NMR Analysis of Proton and Carbon Environments
¹H NMR spectroscopy would provide information on the chemical environment, number, and connectivity of protons. For 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH₂-) protons of the acetic acid group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the protonated pyridine nitrogen. Spin-spin coupling between adjacent protons on the pyridine ring would result in characteristic splitting patterns (e.g., doublets, triplets), providing information about their relative positions.
¹³C NMR spectroscopy would reveal the number of unique carbon environments. Separate signals would be expected for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the five distinct carbons of the bromopyridine ring. The chemical shifts would provide insight into the electronic structure of the molecule.
Interactive Data Table: Expected ¹H and ¹³C NMR Signals (Note: The following table is a representation of expected signals; actual chemical shift values are not available.)
| Atom Type | Expected Signal Type | Multiplicity |
|---|---|---|
| Pyridine H | Aromatic Proton | Doublet/Triplet |
| Methylene H | Aliphatic Proton | Singlet |
| Carboxyl C | Carbonyl Carbon | Singlet |
| Pyridine C | Aromatic Carbon | Singlet |
| Methylene C | Aliphatic Carbon | Singlet |
Advanced NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, confirming the arrangement of protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms by correlating the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the connection of the acetic acid moiety to the C2 position of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): For derivatives with stereocenters, NOESY could be used to determine the spatial proximity of protons, aiding in the elucidation of stereochemistry.
Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of 2-(6-Bromopyridin-2-YL)acetic acid, allowing for the confirmation of its elemental formula (C₇H₆BrNO₂).
Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions, and the resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. A characteristic isotopic pattern would be observed for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
The fragmentation pattern in the mass spectrum would provide structural information. Expected fragmentation pathways could include:
Loss of the carboxylic acid group (-COOH, 45 Da).
Loss of a bromine atom (-Br, 79/81 Da).
Cleavage of the C-C bond between the methylene group and the pyridine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups.
Key expected vibrational modes for this compound would include:
O-H Stretch: A broad absorption band in the high-wavenumber region (typically 2500-3300 cm⁻¹) characteristic of the carboxylic acid hydroxyl group.
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
C-N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region associated with the pyridine ring.
C-Br Stretch: A vibration at lower wavenumbers (typically 500-650 cm⁻¹) indicating the presence of the carbon-bromine bond.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise data on:
Bond lengths and bond angles.
The conformation of the molecule.
The crystal packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and the hydrochloride counter-ion.
This data would unequivocally confirm the connectivity and structure of the molecule.
Chiroptical Spectroscopy for Chiral Derivatives
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.
For chiral derivatives of 2-(6-Bromopyridin-2-YL)acetic acid, for instance, where a stereocenter is introduced into the acetic acid side chain, chiroptical spectroscopy would be essential for:
Confirming the presence of chirality.
Determining the enantiomeric excess of a sample.
Potentially assigning the absolute configuration of the stereocenter by comparing experimental spectra with theoretical calculations.
The electronic transitions of the bromopyridine chromophore would likely give rise to distinct signals in the CD spectrum, which would be sensitive to the stereochemistry of the molecule.
Computational Chemistry and Theoretical Investigations of 2 6 Bromopyridin 2 Yl Acetic Acid Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular systems. Methods like Density Functional Theory (DFT) are widely used to predict molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride, DFT calculations, often using basis sets like B3LYP/6-31G(d,p), can be employed to determine its optimized molecular geometry. openaccesspub.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles.
The electronic structure can be further analyzed through the distribution of Mulliken atomic charges, which helps in understanding the charge distribution across the molecule. semanticscholar.org The molecular electrostatic potential (MEP) map is another crucial output, visualizing the electron density and highlighting electrophilic and nucleophilic sites. researchgate.net These computational insights are invaluable for predicting how the molecule will interact with other chemical species.
Table 1: Representative Theoretical Bond Lengths and Angles for a Pyridine (B92270) Carboxylic Acid Scaffold
| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |
|---|---|---|---|---|---|
| Bond Length | C-C (ring) | 1.39 - 1.41 | Bond Angle | C-N-C (ring) | 117 - 119 |
| Bond Length | C-N (ring) | 1.33 - 1.35 | Bond Angle | C-C-C (ring) | 119 - 121 |
| Bond Length | C-Br | 1.88 - 1.90 | Bond Angle | C-C-Br | 118 - 120 |
| Bond Length | C-C (acetic acid) | 1.51 - 1.53 | Bond Angle | C-C-O | 112 - 114 |
| Bond Length | C=O | 1.21 - 1.23 | Bond Angle | O-C=O | 124 - 126 |
| Bond Length | C-O | 1.34 - 1.36 |
Note: These are generalized values for similar structures and actual values for this compound would require specific calculations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.orgmdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are useful for predicting its behavior in chemical reactions. researchgate.net
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Measure of polarizability. |
Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. These calculations are typically performed using DFT methods, and the resulting frequencies are often scaled to better match experimental data. chem-soc.si This correlation between theoretical and experimental spectra helps to confirm the molecular structure and provides a deeper understanding of its vibrational properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational changes, stability, and interactions of a molecule in various environments, such as in solution or bound to a biological target. For this compound, MD simulations could be used to explore its behavior in an aqueous solution, providing insights into its solvation and dynamic properties. mdpi.com Furthermore, if this compound is being investigated as a potential ligand for a protein, MD simulations can be used to study the stability of the ligand-protein complex and to identify key interactions that contribute to binding. nih.gov
Prediction of Reaction Mechanisms and Transition States
Quantum chemical calculations can be used to map out the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms and the identification of transition states. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the most likely reaction pathway and to calculate the activation energy of the reaction. mdpi.com This information is invaluable for understanding the reactivity of a molecule and for designing new synthetic routes.
Structure-Activity Relationship (SAR) Studies on Pyridine Carboxylic Acid Scaffolds
Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for optimizing the biological activity of a lead compound. For scaffolds based on pyridine carboxylic acid, SAR studies explore how modifications to the structure affect its biological properties.
Research has shown that the position and nature of substituents on the pyridine ring can significantly impact activity. For example, in the context of antiproliferative agents, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity. nih.gov Conversely, the addition of halogen atoms or bulky groups may decrease antiproliferative effects. nih.gov
In the development of STAT3 inhibitors, modifications to the carboxylic acid moiety, such as replacing the aromatic system with heterocyclic rings like pyridine, have been shown to reduce activity. acs.org Furthermore, the linker between the pyridine ring and other parts of the molecule can be systematically modified to improve potency and physicochemical properties. acs.org These studies highlight the importance of a systematic approach to modifying the pyridine carboxylic acid scaffold to achieve desired biological outcomes.
Applications in the Synthesis of Advanced Chemical Entities
Role as a Precursor in Complex Organic Synthesis
The inherent reactivity of the bromopyridine core and the functional handle of the acetic acid group position 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride as a key starting material for the synthesis of intricate molecular architectures.
Synthesis of Pyridine-Fused Heterocycles
The development of novel synthetic routes to pyridine-fused heterocycles is of great interest due to their prevalence in biologically active molecules and functional materials. emory.edu While direct examples of this compound in the synthesis of fused pyridines are not extensively documented in readily available literature, its structural motifs are amenable to a variety of cyclization strategies. For instance, the bromo- and acetic acid functionalities can be envisioned to participate in intramolecular cyclization reactions to form bicyclic systems. whiterose.ac.uknih.gov General methodologies for the synthesis of fused pyridines often involve the construction of a second ring onto a pre-existing pyridine (B92270) core. nih.govmdpi.comresearchgate.netresearchgate.net The presence of both a nucleophilic (via the carboxylic acid) and an electrophilic (at the bromine-bearing carbon) center, or precursors derived from them, within the same molecule provides a strategic advantage for cyclization reactions.
| Fused Pyridine System | General Synthetic Strategy | Potential Role of 2-(6-Bromopyridin-2-YL)acetic acid |
| Pyrido[2,3-d]pyrimidines | Condensation and cyclization reactions of 2-aminopyridine (B139424) derivatives. nih.govmdpi.com | Can be converted to the corresponding 2-aminopyridine derivative to serve as a key intermediate. |
| Pyrazolo[3,4-b]pyridines | Intramolecular cyclization of 6-hydrazidopyridine derivatives. nih.govmdpi.com | The carboxylic acid can be converted to a hydrazide to facilitate this transformation. |
| Imidazo[1,2-a]pyridines | Reaction of 2-aminopyridines with α-haloketones. | The bromo-substituent can be replaced with an amino group to enable this classic synthesis. |
Construction of Poly-substituted Pyridine Systems
The synthesis of poly-substituted pyridines is a central theme in organic chemistry, driven by the need for molecules with precisely controlled electronic and steric properties for various applications. organic-chemistry.org this compound serves as an excellent starting point for introducing multiple substituents onto the pyridine ring. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the acetic acid side chain offers another point for modification. nih.gov
A variety of methods exist for the synthesis of polysubstituted pyridines, including transition metal-catalyzed cross-coupling reactions which allow for the introduction of a wide range of substituents at the C6 position of the pyridine ring. acs.org The acetic acid moiety can be transformed into other functional groups, further increasing the diversity of accessible structures. For example, amination of polyhalogenated pyridines can be achieved to introduce amino groups, which are valuable for further functionalization. acs.org
| Substitution Position | Reaction Type | Potential Substituents |
| C6 | Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling | Aryl, heteroaryl, alkyl, alkynyl, amino groups |
| C2 (side chain) | Amidation, esterification, reduction | Amides, esters, alcohols |
Scaffold for Design of Research Probes and Tool Compounds
The pyridine scaffold is a privileged structure in medicinal chemistry and catalysis. mdpi.com this compound provides a robust framework for the development of novel research probes and tool compounds.
Building Block in Medicinal Chemistry Research Scaffolds
Pyridine-containing molecules are integral to a vast number of pharmaceuticals and bioactive compounds. nih.govlabinsights.nlnih.govmdpi.comresearchgate.net The structural features of this compound make it an attractive starting material for the synthesis of novel therapeutic agents. The bromo-substituent can be utilized in cross-coupling reactions to introduce diverse molecular fragments, a common strategy in drug discovery to explore structure-activity relationships. researchgate.netnih.gov The acetic acid side chain provides a handle for attaching the pyridine core to other molecular components or for modulating the physicochemical properties of the final compound.
The chromenopyridine scaffold, for example, is an important class of heterocyclic compounds with a broad spectrum of biological properties, and its synthesis often involves pyridine-based starting materials. mdpi.com While direct synthesis from the title compound is not explicitly detailed, its derivatives could be tailored for such applications.
Derivatives as Ligands in Catalysis Research
The development of novel ligands is crucial for advancing transition metal catalysis. emory.eduprinceton.eduescholarship.orgsemanticscholar.orgmdpi.comprovidence.edu Pyridine-based ligands are widely used due to their strong coordination to metal centers and the tunability of their electronic and steric properties. nih.gov Derivatives of this compound have the potential to be transformed into sophisticated ligands for a variety of catalytic applications.
For example, a derivative, 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine, has been utilized as a ligand in the synthesis of a rollover Iridium(III) complex. rsc.org This complex exhibits interesting photophysical properties and demonstrates the potential of ligands derived from bromo-substituted pyridines in organometallic chemistry. rsc.org The acetic acid functionality of the parent compound could be used to anchor the ligand to a solid support or to introduce additional coordinating groups, leading to the formation of polydentate ligands.
| Metal Complex Type | Potential Catalytic Application |
| Iridium(III) complexes | Photoredox catalysis, C-H activation |
| Palladium(II) complexes | Cross-coupling reactions |
| Ruthenium(II) complexes | Olefin metathesis, transfer hydrogenation |
Applications in Materials Science Research
The unique electronic and structural properties of pyridine derivatives make them attractive components for the development of advanced materials. nih.govresearchgate.netrsc.orgmdpi.comrsc.org The incorporation of this compound derivatives into polymeric or supramolecular structures can lead to materials with interesting optical, electronic, and sensory properties.
The bromo-substituent allows for the incorporation of the pyridine unit into conjugated polymer backbones via cross-coupling polymerization reactions. nih.govrsc.orgrsc.org Such polymers are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. rsc.org The acetic acid group can be used to modify the solubility and processing characteristics of the resulting polymers or to introduce functional groups for post-polymerization modification. For instance, 2,6-substituted pyridine derivative-containing conjugated polymers have been synthesized and shown to act as selective sensors for palladium ions. rsc.org
Precursors for Polymer Synthesis
The molecular architecture of this compound makes it a versatile monomer for the synthesis of various polymer types. The presence of two distinct reactive sites—the carboxylic acid group and the bromine atom on the pyridine ring—allows for its participation in different polymerization methodologies.
Polycondensation Reactions:
The carboxylic acid moiety allows the compound to act as a monomer in traditional polycondensation reactions. gdckulgam.edu.in When reacted with diols or diamines, it can form polyesters or polyamides, respectively. In these reactions, the pyridine ring is incorporated into the polymer backbone, potentially imparting specific thermal, mechanical, or solubility characteristics to the final material. The general principle of polycondensation involves the stepwise reaction between functional groups of the monomers to form larger polymer chains. gdckulgam.edu.in Research on related pyridine-based monomers, such as pyridinedicarboxylic acids, has demonstrated their utility in creating novel polyesters with unique properties. researchgate.net
Metal-Catalyzed Cross-Coupling Polymerization:
The bromine atom on the pyridine ring is a key functional group for participation in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Kumada coupling polymerizations. rsc.org These methods are fundamental for the synthesis of conjugated polymers, which are materials with alternating single and double bonds that exhibit interesting electronic and optoelectronic properties. msstate.eduresearchgate.net
In a typical scenario, the 2-(6-bromopyridin-2-yl)acetic acid monomer could be coupled with a diboronic acid (in Suzuki polymerization) or a distannane (in Stille polymerization) to create a π-conjugated polymer backbone. rsc.org This approach allows for the direct integration of the pyridine unit into the main chain of the polymer, which can influence the material's charge transport capabilities, fluorescence, and suitability for applications in organic electronics like LEDs and solar cells. utexas.edu
| Polymerization Method | Reactive Group Utilized | Potential Polymer Type | Key Features of Resulting Polymer |
| Polycondensation | Carboxylic Acid (-COOH) | Polyesters, Polyamides | Incorporation of pyridine ring in backbone, modified thermal and mechanical properties. |
| Suzuki Coupling | Bromine (-Br) | Conjugated Polymers | Extended π-conjugation, potential for electronic and optoelectronic applications. |
| Stille Coupling | Bromine (-Br) | Conjugated Polymers | Controlled synthesis of well-defined polymer structures with pyridine units. |
Components in Functional Materials Development
Beyond polymerization, 2-(6-bromopyridin-2-yl)acetic acid is a prime candidate for constructing sophisticated functional materials, particularly those involving metal-ligand coordination.
Ligands for Metal-Organic Frameworks (MOFs):
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). nih.govmdpi.com The structure of 2-(6-bromopyridin-2-yl)acetic acid, featuring both a nitrogen atom in the pyridine ring and oxygen atoms in the carboxylate group, makes it an excellent bidentate or bridging ligand for MOF synthesis. berkeley.edu These coordination sites can bind to metal centers, forming extended, three-dimensional networks with high porosity and surface area. nih.gov
The specific geometry and electronic properties of the pyridine-carboxylate ligand can influence the resulting MOF's pore size, stability, and functionality. Functional materials derived from such MOFs have shown promise in diverse areas including gas storage, separation, and catalysis. nih.govrsc.org The bromine atom on the ligand offers a site for post-synthetic modification, where additional functional groups can be introduced after the MOF has been assembled, further tailoring its properties for specific applications.
Precursors for Organometallic Complexes:
The pyridine-based scaffold of the compound is also valuable in the synthesis of discrete organometallic complexes with specific functions. Ligands derived from bromopyridines have been used to create complexes with transition metals like iridium and iron. rsc.orgrsc.org These complexes can exhibit unique photophysical properties, such as phosphorescence, making them suitable for use in organic light-emitting diodes (OLEDs) or as molecular sensors. Furthermore, such organometallic complexes can be designed to act as catalysts for a variety of chemical transformations. rsc.org The ability to tune the electronic properties of the complex by modifying the pyridine-based ligand is a key aspect of this application.
| Material Type | Role of the Compound | Key Structural Feature | Potential Application |
| Metal-Organic Frameworks (MOFs) | Organic Linker/Ligand | Pyridine Nitrogen and Carboxylate Group | Gas Storage, Catalysis, Sensing |
| Organometallic Complexes | Ligand | Bromo-Pyridine Scaffold | OLEDs, Molecular Sensors, Catalysis |
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is the cornerstone for separating and quantifying 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride from complex mixtures, such as reaction media or final product preparations. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds like this compound. Given its polar and ionizable nature, reverse-phase (RP) and mixed-mode chromatography are particularly effective. sielc.com
Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A reverse-phase C18 column is a common starting point, offering good retention for the pyridine (B92270) moiety. researchgate.net The mobile phase often consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol, and an acid additive like formic acid, acetic acid, or phosphoric acid. researchgate.netsielc.com The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Advanced detection methods are critical for both quantification and identification. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector provides spectral information across a range of UV wavelengths, which can aid in peak identification and purity assessment. For higher sensitivity and structural confirmation, HPLC is coupled with a mass spectrometer (LC-MS). Tandem mass spectrometry (LC-MS/MS) in Selected Reaction Monitoring (SRM) mode offers exceptional selectivity and low detection limits by monitoring specific precursor-to-product ion transitions. researchgate.net For the closely related compound, 2-pyridylacetic acid, an SRM transition of m/z 138 → 92 has been successfully used for quantification. researchgate.net
| Parameter | Typical Conditions | Rationale/Comments |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention for the aromatic pyridine ring. researchgate.net Mixed-mode columns (reverse-phase/cation-exchange) can also offer unique selectivity for isomers. sielc.com |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Gradient elution is often used to separate compounds with different polarities. Formic acid is a volatile modifier compatible with MS detection and improves peak shape. helixchrom.com |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | DAD/PDA (e.g., 260 nm) ESI-MS/MS (Positive Ion Mode) | UV detection is suitable for quantification. nih.gov ESI-MS/MS provides high sensitivity and structural confirmation. researchgate.net |
| MS/MS Transition (Hypothetical) | m/z 216/218 → 172/174 (loss of CO2) | Based on the molecular weight of the free acid. The bromine atom results in a characteristic isotopic pattern (M, M+2). The fragmentation would likely involve the loss of the carboxylic acid group. |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and the thermal instability of the carboxylic acid group. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. colostate.edu
Common derivatization strategies for carboxylic acids include silylation and esterification. gcms.cz
Silylation: This is a widely used technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective. nih.gov The reaction is often performed in a polar solvent like pyridine, which can also act as a catalyst. nih.gov The resulting TMS ester is significantly more volatile and suitable for GC analysis.
Esterification: The carboxylic acid can be converted into a simple alkyl ester (e.g., methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. This process also increases volatility. gcms.cz
Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern. The mass spectrum of the derivatized compound will show a characteristic molecular ion and fragment ions that can be used for structural confirmation.
| Derivatization Method | Reagent | Typical Conditions | Derivative Formed |
|---|---|---|---|
| Silylation | BSTFA + 1% TMCS | Heat at 60-80°C for 30-60 min in pyridine. researchgate.net | Trimethylsilyl ester |
| Esterification (Methylation) | BF3-Methanol Complex | Heat at 60-100°C for 5-15 min. gcms.cz | Methyl ester |
| Alkylation (Pentafluorobenzyl) | Pentafluorobenzyl bromide (PFBBr) | Reaction in the presence of a base. gcms.cz | Pentafluorobenzyl ester (useful for Electron Capture Detection) |
In Situ Reaction Monitoring Techniques
Monitoring chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. This is particularly important in the synthesis of specialized compounds like this compound to optimize reaction conditions and ensure product quality.
Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FT-IR) spectroscopy, often using an attenuated total reflectance (ATR) probe immersed directly in the reaction vessel, is a powerful tool for monitoring reaction progress. youtube.com The synthesis of the target compound would involve changes in characteristic vibrational frequencies. For instance, the formation of the carboxylic acid group can be monitored by the appearance of its distinctive C=O stretch (around 1700-1730 cm⁻¹) and broad O-H stretch (around 2500-3300 cm⁻¹). mdpi.com The consumption of starting materials would be observed by the disappearance of their unique spectral signatures. This technique allows for the real-time tracking of reactant, product, and intermediate concentrations. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture over time. nih.gov By acquiring spectra at regular intervals, one can follow the disappearance of signals corresponding to the starting materials' protons and the appearance of signals for the product's protons. For this compound, key transformations could be tracked, such as changes in the chemical shifts of the aromatic protons on the pyridine ring and the appearance of the singlet for the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain. exlibrisgroup.com
| Technique | Key Spectral Region/Signal to Monitor | Information Gained |
|---|---|---|
| In-situ FT-IR | ~1700 cm⁻¹ (C=O stretch) ~3000 cm⁻¹ (O-H stretch) Pyridine ring vibrations (1400-1600 cm⁻¹) | Tracking the formation of the carboxylic acid group and changes in the pyridine ring substitution. researchgate.net Provides kinetic data. |
| Real-time NMR | Aromatic protons (δ 7-9 ppm) Methylene protons (-CH₂-) (δ ~3.5-4.0 ppm) | Confirms structural transformation, identifies intermediates, and quantifies reactant-to-product conversion. nih.gov |
Method Development for Impurity Profiling in Research Samples
Impurity profiling is a critical aspect of chemical research, as impurities can significantly affect the outcomes of subsequent reactions or biological assays. nih.gov The goal is to develop a validated analytical method that can detect, identify, and quantify all potential impurities in a sample of this compound.
The development of a stability-indicating HPLC method is the most common approach. researchgate.net This involves intentionally degrading the compound under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. nih.gov The HPLC method is then developed to separate the intact parent compound from all these degradation products and any process-related impurities.
Potential impurities could include:
Starting materials: Unreacted precursors from the synthesis.
By-products: Compounds formed from side reactions.
Isomers: Positional isomers, such as 2-(5-Bromopyridin-2-YL)acetic acid.
Degradation products: Formed by hydrolysis, oxidation, or decarboxylation.
LC-MS/MS is an indispensable tool for this task, as it can be used to identify the structure of unknown impurities based on their mass-to-charge ratio and fragmentation patterns. nih.gov Once identified, reference standards for these impurities can be synthesized to allow for their accurate quantification in research samples.
| Potential Impurity Type | Example | Analytical Approach |
|---|---|---|
| Starting Material | 6-Bromo-2-methylpyridine | HPLC-UV/MS; GC-MS |
| Isomeric Impurity | 2-(X-Bromopyridin-Y-YL)acetic acid | HPLC with high-resolution column; LC-MS for mass confirmation. |
| By-product | Over-brominated or de-brominated species | LC-MS to identify species with different molecular weights. |
| Degradation Product | Decarboxylation product (6-Bromo-2-methylpyridine) | HPLC-UV/MS; GC-MS |
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies
Future research could focus on the following:
Three-Component Synthesis: A promising direction is the development of a one-pot, three-component synthesis. This approach, which has been successful for other pyridylacetic acid derivatives, could utilize Meldrum's acid derivatives as key reagents. acs.orgnih.gov These reagents can act as both nucleophiles and electrophiles, allowing for a convergent and atom-economical synthesis. acs.orgnih.gov
Palladium-Catalyzed Cross-Coupling: Further exploration of palladium-catalyzed cross-coupling reactions using halopyridines as starting materials could lead to more direct and higher-yielding syntheses. nih.gov
Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds.
| Synthetic Approach | Potential Advantages | Key Reagents/Conditions |
| Three-Component Synthesis | High efficiency, atom economy, reduced waste | Meldrum's acid derivatives, pyridine-N-oxides acs.orgnih.gov |
| Palladium-Catalyzed Cross-Coupling | Versatility, direct functionalization | Halopyridines, lithium enolates, silyl (B83357) enol ethers nih.gov |
| Flow Chemistry | Enhanced safety, scalability, precise control | Continuous flow reactors, optimized reaction parameters |
Expanding Reactivity Profiles
The bromine atom and the acetic acid moiety on the pyridine (B92270) ring of 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride offer a rich landscape for exploring novel chemical transformations.
Cross-Coupling Reactions: The bromo substituent is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These would allow for the introduction of a wide range of functional groups at the 6-position of the pyridine ring, leading to a diverse library of new compounds with potentially interesting biological or material properties. The reactivity of bromine atoms in brominated pyridines is a subject of ongoing study. researchgate.net
Functionalization of the Acetic Acid Group: The carboxylic acid group can be readily converted into esters, amides, and other derivatives. These modifications can be used to tune the compound's physicochemical properties, such as solubility and lipophilicity, which is particularly relevant for medicinal chemistry applications.
Decarboxylation Reactions: The decarboxylation of pyridylacetic acids can be a facile process under certain conditions. acs.orgnih.gov Investigating controlled decarboxylation reactions could provide a route to 2-bromo-6-methylpyridine (B113505) derivatives.
Advanced Computational Modeling Applications
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of this compound.
DFT Calculations: Density Functional Theory (DFT) can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. rsc.org Such studies can provide insights into its reaction mechanisms and help in the design of new reactions. Computational studies have been used to understand the energetics of carboxylic acid-pyridine interactions and hydrogen bonding, which are relevant to the hydrochloride salt form of the compound. orgchemres.orgresearchgate.netresearchgate.netmdpi.com
Molecular Docking: For medicinal chemistry applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of the compound and its derivatives with biological targets. This can guide the rational design of more potent and selective inhibitors.
Reaction Pathway Modeling: Computational modeling can be used to map out the energy profiles of potential synthetic routes, helping to identify the most favorable reaction conditions and predict potential byproducts.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction | HOMO-LUMO energies, charge distribution, reaction barriers rsc.org |
| Molecular Docking | Virtual screening, binding mode prediction | Binding affinity, protein-ligand interactions |
| Reaction Pathway Modeling | Optimization of synthetic routes | Transition state energies, reaction kinetics |
Exploration in Emerging Fields of Chemical Science
The unique electronic and structural features of this compound make it an intriguing candidate for exploration in cutting-edge areas of chemistry.
Photocatalysis: Pyridine derivatives have been shown to be active in visible-light-driven photocatalysis. acs.org Future research could investigate the potential of this compound to act as a photocatalyst or to be functionalized using photocatalytic methods. acs.orgchemeurope.com The development of metal-free photocatalytic systems for the functionalization of pyridines is a particularly active area of research. acs.org
Electrochemistry: The electrochemical behavior of pyridine and its derivatives has been studied in the context of CO2 reduction and other catalytic processes. acs.orgrsc.orgresearchgate.net The bromo substituent in this compound could influence its electrochemical properties, opening up possibilities for its use in electrosynthesis or as a redox mediator. The reduction potential of pyridinium (B92312) ions is a key parameter in these applications. rsc.org
Q & A
Basic: What are the standard synthetic routes for 2-(6-bromopyridin-2-yl)acetic acid hydrochloride, and how is purity ensured?
The synthesis typically involves bromination of pyridine derivatives followed by functionalization to introduce the acetic acid moiety. For example, bromine substitution at the 6-position of pyridine can be achieved using N-bromosuccinimide (NBS) under controlled radical initiation conditions . Subsequent coupling with ethyl glycinate or analogous reagents introduces the acetic acid group, followed by hydrochloric acid treatment to form the hydrochloride salt. Purity is ensured via recrystallization in ethanol/water mixtures and validated by HPLC (>95% purity) and NMR spectroscopy to confirm absence of unreacted intermediates or bromination byproducts .
Basic: Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the pyridine ring substitution pattern and acetic acid moiety (e.g., methylene protons at δ ~3.8 ppm and aromatic protons at δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (CHBrNO·HCl, expected m/z 215.96 for [M-Cl]+) .
- X-ray Crystallography : Single-crystal analysis using programs like ORTEP-3 resolves bond lengths and angles, particularly the Br–C6 bond (~1.89 Å), critical for understanding steric and electronic effects .
Intermediate: How do reaction conditions (e.g., solvent, temperature) impact yield and purity during synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency but may require rigorous drying to avoid hydrolysis of intermediates. Ethanol/water mixtures are preferred for recrystallization to balance solubility and purity .
- Temperature Control : Bromination at 0–5°C minimizes side reactions (e.g., di-bromination), while coupling reactions with glycinate derivatives require reflux (~80°C) to drive completion .
- Catalysts : Pd catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency but necessitate inert atmospheres to prevent oxidation .
Intermediate: How does the bromine substituent influence the compound’s reactivity in downstream applications?
The electron-withdrawing bromine at the 6-position enhances electrophilic substitution resistance while increasing halogen-bonding potential. This improves binding affinity in enzyme inhibition studies (e.g., kinases) compared to non-brominated analogs. Comparative studies with 6-chloro derivatives show ~20% higher IC values for brominated compounds due to stronger van der Waals interactions .
Advanced: What crystallographic methods resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) with ORTEP-3 software is used to model the crystal lattice and confirm the Br–C6 bond geometry. Hydrogen bonding between the acetic acid group and chloride ion (O···Cl distance ~3.1 Å) stabilizes the crystal structure. Thermal ellipsoid plots (ORTEP) reveal anisotropic displacement parameters, critical for validating molecular rigidity .
Advanced: How can computational modeling predict biological interactions of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and predict electrostatic potential surfaces. Docking studies (AutoDock Vina) simulate binding to target proteins (e.g., COX-2), identifying key interactions:
- Bromine forms halogen bonds with Pro.
- The carboxylate group hydrogen-bonds with Arg.
Comparative MD simulations (100 ns) assess stability of ligand-protein complexes .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal rotational barriers in the acetic acid moiety causing splitting.
- Impurity Analysis : LC-MS identifies trace byproducts (e.g., di-brominated isomers) that may distort signals.
- Solvent Artifacts : Deuterated solvent interactions (e.g., DMSO-d) can shift proton resonances; cross-validate in CDCl .
Advanced: What in vitro assays evaluate its potential as a protein degradation agent (e.g., PROTAC linker)?
- Ternary Complex Formation : Fluorescence polarization assays measure binding between the compound, E3 ligase (e.g., VHL), and target protein (e.g., BRD4).
- Western Blotting : Quantifies degradation efficiency (DC) in cell lysates after 24-hour treatment.
- Structure-Activity Relationship (SAR) : Modifying the acetic acid spacer length (e.g., adding PEG units) optimizes proteasome recruitment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
